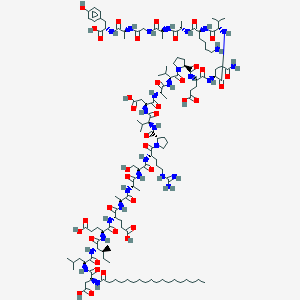

L-Proline, L-isoleucyl-L-threonyl-L-seryl-L-phenylalanyl-L-alpha-glutamyl-L-alpha-glutamyl-L-alanyl-L-lysylglycyl-L-leucyl-L-alpha-aspartyl-L-arginyl-L-isoleucyl-L-asparaginyl-L-alpha-glutamyl-L-arginyl-L-methionyl-L-prolyl-L-prolyl-L-arginyl-L-arginyl-L-alpha-aspartyl-L-alanyl-L-methionyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

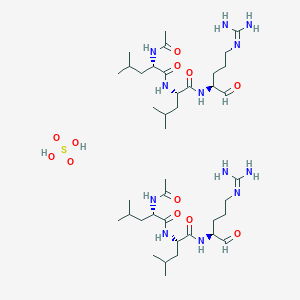

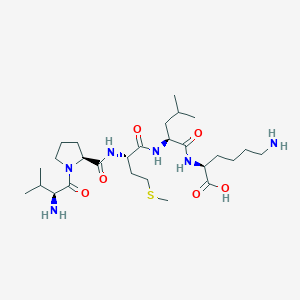

Selective, cell-permeable calcineurin inhibitor (IC50 = 10 μM). Inhibits glutamate-mediated neuronal cell death. Immunosuppressant. Active in vitro.

The peptide is a specific inhibitor for calcineurin phosphatase, and corresponds to the residues 467-491 within the inhibitory domain of human calcineurin alpha subunit. It inhibits Mn2+-stimulated calcineurin activity (IC50 = 10 uM using 32P-myosin light chain as substrate), but does not affect Ni2+-stimulated enzyme activity.

科学的研究の応用

1. Role in Enzymatic Activities and Metabolism

Research has highlighted the significance of various peptides, including L-Proline and related compounds, in enzymatic processes and metabolism. Gossrau's study (1977) on peptidases showed that compounds like L-prolyl-L-arginyl are not hydrolyzed in visible amounts, indicating their stability in enzymatic reactions. This property could be crucial for understanding specific metabolic pathways and enzyme functionalities (Gossrau, 1977).

2. Biological Activity in Organisms

Bodnaryk and Levenbook (1968) identified the presence of peptides, including L-asparaginyl-alpha-L-lysine and L-isoleucyl-alpha-L-lysine, in young larvae of the blowfly Phormia regina. This discovery contributes to our understanding of the role these peptides play in the biology and development of organisms (Bodnaryk & Levenbook, 1968).

3. Influence on Fibrin Polymerization

Laudano and Doolittle (1978) synthesized peptides, including glycyl-L-prolyl-L-arginyl-L-proline, which are potent inhibitors of fibrin polymerization. This research is vital for understanding blood clotting mechanisms and developing treatments for related disorders (Laudano & Doolittle, 1978).

4. Aminopeptidase Activities in Human Muscle

Lauffart and Mantle (1988) explored the aminopeptidase activities in human skeletal muscle, identifying the hydrolysis of various aminoacyl derivatives, including isoleucyl- and seryl-based compounds. Their findings provide insights into muscle biochemistry and potential therapeutic targets for muscle-related diseases (Lauffart & Mantle, 1988).

特性

CAS番号 |

148067-21-4 |

|---|---|

製品名 |

L-Proline, L-isoleucyl-L-threonyl-L-seryl-L-phenylalanyl-L-alpha-glutamyl-L-alpha-glutamyl-L-alanyl-L-lysylglycyl-L-leucyl-L-alpha-aspartyl-L-arginyl-L-isoleucyl-L-asparaginyl-L-alpha-glutamyl-L-arginyl-L-methionyl-L-prolyl-L-prolyl-L-arginyl-L-arginyl-L-alpha-aspartyl-L-alanyl-L-methionyl- |

分子式 |

C124H205N39O39S2 |

分子量 |

2930.3 g/mol |

IUPAC名 |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-5-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]oxy-5-oxopentanoyl]amino]propanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]oxy-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C124H205N39O39S2/c1-12-62(5)94(129)112(191)160-96(66(9)165)114(193)158-83(60-164)110(189)157-82(55-67-26-15-14-16-27-67)120(200)202-93(175)40-37-75(148-99(178)68(126)36-39-89(168)169)102(181)143-64(7)97(176)146-70(28-17-18-44-125)101(180)142-59-88(167)145-81(54-61(3)4)119(199)201-92(174)41-38-76(151-109(188)79(57-87(128)166)156-113(192)95(63(6)13-2)159-107(186)74(32-22-48-141-124(136)137)147-100(179)69(127)56-90(170)171)106(185)150-71(29-19-45-138-121(130)131)104(183)154-78(43-53-204-11)115(194)162-50-24-34-85(162)117(196)161-49-23-33-84(161)111(190)152-73(31-21-47-140-123(134)135)103(182)149-72(30-20-46-139-122(132)133)105(184)155-80(58-91(172)173)108(187)144-65(8)98(177)153-77(42-52-203-10)116(195)163-51-25-35-86(163)118(197)198/h14-16,26-27,61-66,68-86,94-96,164-165H,12-13,17-25,28-60,125-127,129H2,1-11H3,(H2,128,166)(H,142,180)(H,143,181)(H,144,187)(H,145,167)(H,146,176)(H,147,179)(H,148,178)(H,149,182)(H,150,185)(H,151,188)(H,152,190)(H,153,177)(H,154,183)(H,155,184)(H,156,192)(H,157,189)(H,158,193)(H,159,186)(H,160,191)(H,168,169)(H,170,171)(H,172,173)(H,197,198)(H4,130,131,138)(H4,132,133,139)(H4,134,135,140)(H4,136,137,141)/t62-,63-,64-,65-,66+,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,94-,95-,96-/m0/s1 |

InChIキー |

JRQDGUSHUYLSHC-TVQDNDAUSA-N |

異性体SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N4CCC[C@H]4C(=O)O)N |

SMILES |

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)OC(=O)CCC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)OC(=O)CCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCSC)C(=O)N4CCCC4C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N)NC(=O)C(CCC(=O)O)N)N |

正規SMILES |

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)OC(=O)CCC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)OC(=O)CCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCSC)C(=O)N4CCCC4C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N)NC(=O)C(CCC(=O)O)N)N |

外観 |

White to off white powder |

沸点 |

N/A |

melting_point |

N/A |

純度 |

>98 % |

配列 |

ITSFEEAKGLDRINERMPPRRDAMP |

溶解性 |

Soluble in water |

ソース |

Synthetic |

保存方法 |

-20°C |

同義語 |

Cn 412 Cn-412 Cn412 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B549438.png)